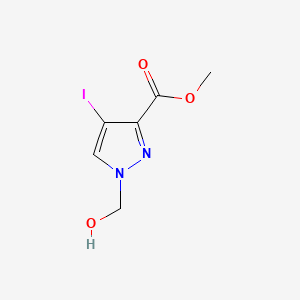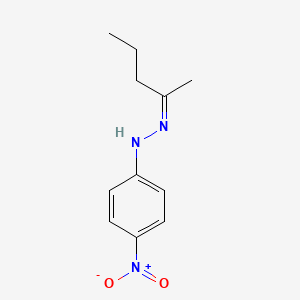methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)
2-(4-Fluorophenyl)-4-[[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YL](phenyl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorophenyl, hydroxy, and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using reducing agents like sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation products: Carbonyl derivatives.
Reduction products: Pyrazoline derivatives.
Substitution products: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and hydroxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-Bromophenyl)-4-[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of fluorophenyl groups in 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-analogues. These properties can enhance its biological activity and make it a more attractive candidate for various applications.
Eigenschaften
Molekularformel |
C27H22F2N4O2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-phenylmethyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C27H22F2N4O2/c1-16-23(26(34)32(30-16)21-12-8-19(28)9-13-21)25(18-6-4-3-5-7-18)24-17(2)31-33(27(24)35)22-14-10-20(29)11-15-22/h3-15,23,25,31H,1-2H3 |
InChI-Schlüssel |
RFRJIKSRCZAVEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1C(C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B10901056.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10901074.png)
![N-(3-fluorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10901079.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)

